Docetaxel-d5
Description
Contextualization of Docetaxel (B913) as a Chemotherapeutic Agent
Docetaxel is a well-established and powerful chemotherapy drug used in the treatment of a variety of cancers. drugbank.comnews-medical.net It belongs to the taxane (B156437) family of drugs and is a semi-synthetic derivative of a compound found in the needles of the European yew tree. drugbank.comnih.gov Its primary application is in treating cancers such as breast, non-small cell lung, prostate, stomach, and head and neck cancers. nih.govwikipedia.orgcancer.gov
The primary mechanism of action for docetaxel involves the disruption of the microtubule network within cancer cells. drugbank.comnih.gov Microtubules are essential for cell division, and by stabilizing them, docetaxel prevents them from disassembling, which in turn halts the process of mitosis and leads to the death of rapidly dividing cancer cells. drugbank.comnih.gov
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Sciences
Deuterium labeling is a technique in which hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium. musechem.com This substitution is a valuable tool in pharmaceutical research for several key reasons. acs.orgnih.gov The increased mass of deuterium can lead to a stronger chemical bond with carbon, a phenomenon known as the kinetic isotope effect. musechem.commdpi.com This can make the deuterated compound more resistant to metabolic breakdown, potentially improving its pharmacokinetic profile. acs.orgnih.gov
Furthermore, deuterium-labeled compounds are instrumental in analytical techniques like mass spectrometry. musechem.com Their distinct mass allows them to be used as internal standards for the precise quantification of the non-labeled drug in biological samples. musechem.comacs.org This is crucial for accurately studying a drug's absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov
Overview of Docetaxel-d5 as a Stable Isotope-Labeled Analog
This compound is a stable isotope-labeled version of docetaxel where five hydrogen atoms have been replaced with deuterium. This modification does not significantly alter the pharmacological properties of the drug. smolecule.com The primary purpose of creating this compound is for its use in research, particularly in pharmacokinetic and metabolic studies. smolecule.combiosynth.com
By using this compound, researchers can precisely track the parent drug and its metabolites in biological systems. smolecule.combiosynth.com This is because the deuterated version can be easily distinguished from the naturally occurring drug by mass spectrometry. This allows for more accurate and detailed investigations into how docetaxel is processed in the body.
Research Applications of this compound
The unique properties of this compound make it an essential tool in various areas of pharmaceutical research.
Pharmacokinetic Studies
This compound is widely used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes docetaxel. smolecule.com Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) allows for highly accurate measurements of docetaxel concentrations in plasma and tissues. researchgate.netnih.gov This precision is vital for determining key pharmacokinetic parameters.
A study evaluating a new method for determining docetaxel concentrations utilized this compound as an internal standard to quantify released docetaxel from a novel nanoparticle formulation in human plasma. researchgate.netnih.gov This highlights the importance of this compound in the development of new drug delivery systems.
Metabolic Pathway Analysis
Understanding the metabolic pathways of a drug is critical for predicting its efficacy and potential interactions with other medications. This compound aids in identifying and quantifying the metabolites of docetaxel. smolecule.com Because the deuterium atoms are retained in the metabolites, researchers can track the transformation of the parent drug into its various breakdown products. Docetaxel is known to be metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. nih.govnih.gov Studies using labeled compounds like this compound can help elucidate the specifics of this metabolic process.
Investigation of Drug Resistance
Drug resistance is a significant challenge in cancer therapy. Researchers use this compound to investigate the mechanisms by which cancer cells develop resistance to docetaxel. smolecule.com By tracing the uptake and efflux of the drug in sensitive versus resistant cell lines, scientists can gain insights into the role of drug transporters and other resistance mechanisms.
Physicochemical Properties
The introduction of deuterium atoms into the docetaxel molecule results in slight changes to its physicochemical properties.
| Property | Docetaxel | This compound |
| Molecular Formula | C43H53NO14 | C43H48D5NO14 |
| Molecular Weight | ~807.9 g/mol | ~812.9 g/mol scbt.com |
| Appearance | White to off-white powder cymitquimica.com | White to off-white solid powder |
| Purity | >95% (HPLC) lgcstandards.com | >95% (HPLC) lgcstandards.com |
This table provides a general comparison. Exact values may vary slightly between different sources and batches.
The most significant difference is the increase in molecular weight due to the five deuterium atoms. This mass difference is the key feature exploited in mass spectrometry-based analytical methods. For most practical purposes in biological systems, the chemical and pharmacological properties of this compound are considered to be very similar to those of unlabeled docetaxel. smolecule.com Research has shown that the protein binding characteristics of this compound in human plasma are identical to that of the non-labeled drug. nih.gov
Properties
Molecular Formula |
C₄₃H₄₈D₅NO₁₄ |
|---|---|
Molecular Weight |
812.91 |
Synonyms |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy-d5)_x000B_-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-m |
Origin of Product |
United States |
Synthesis and Characterization of Docetaxel D5
Methodologies for Isotopic Labeling of Docetaxel (B913)
The synthesis of Docetaxel-d5 requires precise chemical methods to introduce deuterium (B1214612) atoms into specific, stable positions of the molecule. smolecule.comvulcanchem.com The primary goal is to achieve high isotopic enrichment while maintaining the structural integrity of the parent docetaxel molecule.
The most direct and common strategy for synthesizing this compound involves the use of a deuterated precursor during the semi-synthesis process. Docetaxel is commercially produced via semi-synthesis from a precursor extracted from the needles of the European yew tree, Taxus baccata. scielo.br This process involves the esterification of a protected 10-deacetylbaccatin III backbone with a synthetic side chain. google.com
For this compound, where the deuterium atoms are located on the C12-benzoyl group, the synthesis is adapted to use a deuterated starting material. synzeal.com Specifically, benzoic acid-d5 is used to create the side chain or is attached to the baccatin (B15129273) core, resulting in the final deuterated product. This site-specific labeling ensures that the deuterium atoms are in a chemically stable position on the aromatic ring, preventing them from exchanging with hydrogen atoms under typical experimental or physiological conditions. Other general deuteration strategies include the use of deuterated solvents or reagents at key steps in the synthesis pathway. smolecule.com
Chemical hydrogen-deuterium exchange (HDX) reactions represent another class of methodologies for deuterium incorporation. mdpi.com These reactions involve the substitution of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often under catalytic conditions. mdpi.comlibretexts.org
Acid-Catalyzed Exchange : Strong deuterated acids can facilitate the exchange of protons on aromatic rings. mdpi.com This method could theoretically be applied to introduce deuterium onto the phenyl moieties of docetaxel, although achieving the specific d5-labeling on the benzoyl group selectively would be challenging and less controlled than using a deuterated precursor.
Base-Catalyzed Exchange : Base-catalyzed exchange is effective for hydrogens on carbons adjacent to a carbonyl group (α-hydrogens) due to the formation of an enolate intermediate. mdpi.comlibretexts.org While docetaxel possesses carbonyl groups, this method is more suitable for α-hydrogens and not for the aromatic protons of the benzoyl group.
While HDX reactions are a fundamental technique in deuterium labeling, their application for producing the specific this compound isotopologue is less practical than a synthetic strategy using labeled building blocks due to challenges in controlling the precise location and number of incorporated deuterium atoms. rsc.org
Analytical Method Development and Validation Utilizing Docetaxel D5
Role of Stable Isotopes as Internal Standards in Bioanalytical Assays
The use of stable isotope-labeled compounds as internal standards (IS) is widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry. scispace.comkcasbio.com These standards, where one or more atoms are replaced with a heavier stable isotope (e.g., deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N), have chemical and physical properties that are nearly identical to the analyte of interest. wuxiapptec.comacanthusresearch.com This similarity allows them to effectively compensate for variations that can occur during sample preparation and analysis. wuxiapptec.com
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to a sample. ontosight.aiosti.gov This mixture is then homogenized and analyzed by mass spectrometry. osti.gov The mass spectrometer distinguishes between the naturally occurring analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. ontosight.ai
By measuring the altered isotope ratio of the mixture, the concentration of the original analyte in the sample can be calculated with high accuracy and precision. ontosight.aiosti.gov A key advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte during sample processing, as any losses will affect both the analyte and the internal standard equally. epa.gov
Mitigation of Matrix Effects in Quantitative Analysis
Biological matrices, such as plasma and tissue homogenates, are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. musechem.com
Stable isotope-labeled internal standards like Docetaxel-d5 are instrumental in mitigating these matrix effects. musechem.comlgcstandards.com Because the stable isotope-labeled internal standard co-elutes with the analyte and has virtually identical ionization properties, it experiences the same degree of matrix-induced suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantitative results. musechem.comlgcstandards.com However, it is important to note that in some cases, particularly with deuterium-labeled standards, slight chromatographic separation from the unlabeled analyte can occur, potentially leading to differential matrix effects. kcasbio.com
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Docetaxel (B913) and Metabolites
LC-MS/MS has become the preferred method for the quantification of Docetaxel and its metabolites in biological samples due to its high sensitivity and selectivity. scielo.brijpcbs.com The development of a robust LC-MS/MS method involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation Techniques in Biological Matrices (e.g., plasma, tissue homogenates)
The initial step in analyzing Docetaxel from biological samples is the extraction of the analyte from the complex matrix. Common techniques include:
Protein Precipitation (PP): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma or tissue homogenate to precipitate proteins. nih.gov While effective, it may result in less clean extracts compared to other methods. ualberta.ca
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. scielo.brnih.govresearchgate.net Solvents such as methyl tert-butyl ether (MTBE) and 1-chlorobutane (B31608) have been successfully used for Docetaxel extraction. ijpcbs.comnih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte while matrix components are washed away. ualberta.canih.gov
In a typical workflow, a known amount of this compound is added to the biological sample before the extraction process begins. scielo.br For tissue samples, homogenization in a suitable buffer is required prior to extraction. nih.govscispace.comtandfonline.com
Table 1: Example of Sample Preparation Parameters for Docetaxel Analysis
| Parameter | Method | Details |
| Biological Matrix | Plasma | Human K3EDTA plasma ijpcbs.com |
| Internal Standard | This compound | 1 µg/mL solution added to plasma scielo.br |
| Extraction Technique | Liquid-Liquid Extraction | Using methyl-tert-butyl-ether (MTBE) ijpcbs.com |
| Reconstitution | Mobile Phase Mixture | Extract dried and redissolved in mobile phase scielo.br |
Chromatographic Separation Optimization
Achieving good chromatographic separation is crucial to resolve Docetaxel and its metabolites from endogenous matrix components and potential interferences.
Column Chemistry: Reversed-phase columns, particularly C18 and Phenyl columns, are commonly used for Docetaxel analysis. nih.govnih.govusask.cascirp.org The choice of column depends on the specific requirements of the assay.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol. scielo.brnih.govusask.ca Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation. scirp.orgscirp.org
Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution within a reasonable run time. usask.ca
Table 2: Example of Chromatographic Conditions for Docetaxel Separation
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) scirp.org |
| Mobile Phase A | Water, methanol, acetonitrile (50:30:20, v/v/v) scirp.org |
| Mobile Phase B | Acetonitrile, water (80:20, v/v) scirp.org |
| Gradient | Time (min)/%B: 0.01/10, 10.0/30, 15.0/60, 15.1/10 scirp.org |
| Flow Rate | 0.3 mL/min usask.ca |
| Column Temperature | 40°C usask.ca |
| Injection Volume | 5 µL usask.ca |
Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring)
Tandem mass spectrometry provides the high selectivity needed for accurate quantification in complex matrices.
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for Docetaxel and its deuterated internal standard. ijpcbs.comresearchgate.netoup.com
Multiple Reaction Monitoring (MRM): MRM is a highly specific detection technique used in tandem mass spectrometry. usask.ca In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. usask.canih.gov This process significantly reduces background noise and enhances the signal-to-noise ratio.
The MRM transitions for Docetaxel and this compound are carefully selected to ensure specificity and sensitivity. For instance, a common transition for Docetaxel is the fragmentation of the sodium adduct ion [M+Na]⁺. nih.gov
Table 3: Example of Mass Spectrometric Detection Parameters for Docetaxel and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Docetaxel | 830.1 | 304.0 | ESI+ nih.gov |
| This compound | 881.3 | 313.0 | ESI+ nih.gov |
The development and validation of such sophisticated analytical methods, underpinned by the use of stable isotope-labeled internal standards like this compound, are essential for advancing our understanding of Docetaxel's pharmacology and optimizing its clinical use. synzeal.comresearchgate.net
Method Validation Criteria for Bioanalytical Assays
The validation of bioanalytical methods is a process that confirms a developed analytical procedure is suitable for its intended purpose. When using this compound as an internal standard, several key parameters are assessed to meet regulatory guidelines.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In assays using this compound, calibration curves are constructed by plotting the peak area ratio of Docetaxel to this compound against a series of known concentrations. These curves are typically fitted using a weighted linear regression model.
The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The upper limit of quantification (ULOQ) is the highest concentration that meets the same criteria.
| Study Type | Linearity Range (Docetaxel) | LLOQ (Docetaxel) | Internal Standard | Matrix |
| UPLC-MS/MS | 50 to 3000 ng/mL | 50 ng/mL | This compound | Human Plasma |
| LC-MS/MS | 0.250–100 ng/mL (released) | 0.250 ng/mL (released) | This compound | Human Plasma |
| LC-MS/MS | 2–500 ng/mL (low conc. total) | 2 ng/mL (low conc. total) | Paclitaxel (B517696) | Human Plasma |
| LC-MS/MS | 2,000–100,000 ng/mL (high conc. total) | 2,000 ng/mL (high conc. total) | Paclitaxel | Human Plasma |
| LC-MS/MS | 1.000~500.000 ng/mL | 1.000 ng/mL | This compound | Plasma |
| LC-MS | 25 to 25,000 ng/mL | 25 ng/mL | Docetaxel-d9 | Human and Rat Plasma |
This table presents data from various studies on the linearity and quantification limits of Docetaxel assays utilizing deuterated internal standards.
In one study, the linearity for Docetaxel in human plasma was established over a range of 50 to 3000 ng/mL. scielo.brscielo.br Another method for determining released Docetaxel from a nanoparticle formulation was validated over a range of 0.250 to 100 ng/mL. researchgate.netresearchgate.netresearchgate.net For total Docetaxel, the validated ranges were 2–500 ng/mL for low concentrations and 2,000–100,000 ng/mL for high concentrations. researchgate.netresearchgate.netresearchgate.net
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%). Accuracy is the closeness of the mean test results obtained by the method to the true value.
Bioanalytical method validation typically assesses both intra-assay (within-run) and inter-assay (between-run) precision and accuracy. This is done by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
| Study | Parameter | Low QC (CV% / Accuracy %) | Medium QC (CV% / Accuracy %) | High QC (CV% / Accuracy %) |
| UPLC-MS/MS | Intra-assay Precision | 2.5-15.7% | 2.5-15.7% | 2.5-15.7% |
| UPLC-MS/MS | Inter-assay Precision | 5.9-12.6% | 5.9-12.6% | 5.9-12.6% |
| UPLC-MS/MS | Accuracy | 89.0-114.0% | 89.0-114.0% | 89.0-114.0% |
| LC-MS/MS | Intra-day Variability | <15% | <15% | <15% |
| LC-MS/MS | Inter-day Variability | <15% | <15% | <15% |
This table summarizes precision and accuracy data from studies validating Docetaxel assays with this compound as an internal standard.
For instance, a UPLC-MS/MS method for Docetaxel in human plasma demonstrated an intra-assay precision with a coefficient of variation between 2.5-15.7% and an inter-assay precision of 5.9-12.6%. scielo.brscielo.br The accuracy for this method ranged from 89.0% to 114.0%. scielo.brscielo.br Another study reported intra- and inter-day assay variability of less than 15%.
Extraction recovery is the efficiency of an extraction method to recover the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration.
Stability testing evaluates the chemical stability of an analyte in a given biological matrix under specific conditions for specific time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
In a method for determining released Docetaxel, a liquid-liquid extraction with 1-chlorobutane was performed using this compound as the internal standard. researchgate.netresearchgate.net Another study investigating Docetaxel and its metabolites also employed a liquid-liquid extraction using methyl-tert-butyl-ether, with this compound added as the internal standard prior to extraction. scielo.brscielo.br It has been demonstrated that deuteration did not impact the protein binding characteristics of Docetaxel, with both Docetaxel and this compound showing protein bound fractions between 92-96% in human plasma. nih.gov
Evaluation of Precision and Accuracy
Application of this compound in Reference Standards and Quality Control
This compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of Docetaxel. nih.gov The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte, but a different mass. researchgate.net This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification by correcting for variations in sample preparation and instrument response.
In practice, a known amount of this compound is added to all calibration standards, quality control samples, and unknown study samples. nih.gov The concentration of Docetaxel in the unknown samples is then determined by comparing the peak area ratio of Docetaxel to this compound against a calibration curve. nih.gov For example, in the quantification of cabazitaxel (B1684091) and its metabolites, a mix of internal standards including this compound was added to all standards and samples to a final concentration of 50 ng/mL. nih.gov Similarly, in the analysis of released Docetaxel from nanoparticles, this compound in acetonitrile was used as the internal standard. researchgate.net
Preclinical Pharmacokinetic and Biotransformation Studies Using Docetaxel D5
Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
The pharmacokinetic profile of docetaxel (B913), often studied using Docetaxel-d5 as an internal standard, is characterized by its disposition into three compartments. drugbank.com This model reflects an initial rapid decline in plasma concentration as the drug distributes to peripheral tissues, followed by a slower terminal phase representing the drug's efflux from these compartments. drugbank.com
Preclinical studies in murine models have been crucial for understanding the systemic exposure and clearance of docetaxel. Research in wild-type mice indicates that after oral administration, a significant portion of the docetaxel dose is absorbed, but it undergoes extensive first-pass metabolism, which limits its systemic bioavailability. nih.gov One study found that after a 10 mg/kg oral dose in FVB wild-type mice, only 39% of the unchanged drug was recovered in feces, alongside 33% oxidative metabolites, suggesting substantial absorption followed by metabolic breakdown. nih.gov
The clearance of docetaxel is primarily metabolic. nih.govnih.gov Studies in mice have shown that intravenous administration results in large amounts of metabolites in bile and feces, with only minor quantities of the unchanged drug, highlighting metabolism as the main elimination route. nih.gov In a population pharmacokinetic analysis, the clearance (Cl) of docetaxel was determined to be 18 L/h with an inter-individual variability of 45.3%. nih.gov Pharmacokinetic studies in mice have demonstrated that docetaxel exhibits nearly linear pharmacokinetics. nih.gov However, dose escalation from 10 to 30 mg/kg in mice led to a more than proportional increase in plasma levels, suggesting that the first-pass metabolism can become saturated at higher doses. nih.gov
Furthermore, co-administration with ritonavir (B1064), a potent inhibitor of the metabolic enzyme CYP3A4, increased the plasma levels of oral docetaxel by 50-fold in mice, confirming that metabolic clearance is the primary determinant of its low systemic exposure after oral dosing. nih.gov In rats, a separate study comparing a novel Nanosomal Docetaxel Lipid Suspension (NDLS) to the standard formulation (Taxotere®) revealed that the NDLS formulation resulted in higher systemic availability of docetaxel. walshmedicalmedia.com
| Model System | Key Finding | Reference |
|---|---|---|
| FVB Wild-Type Mice | Oral administration leads to significant absorption but extensive first-pass metabolism. | nih.gov |
| Wild-Type and P-glycoprotein Knockout Mice | Dose escalation from 10 to 30 mg/kg resulted in a more than proportional increase in plasma levels, suggesting saturation of first-pass metabolism. | nih.gov |
| Mice (General) | Coadministration with the CYP3A4 inhibitor ritonavir increased oral docetaxel plasma levels by 50-fold. | nih.gov |
| Rats | A Nanosomal Docetaxel Lipid Suspension (NDLS) formulation showed greater systemic availability compared to Taxotere®. | walshmedicalmedia.com |
| Human Cancer Patients (Population PK Model) | Typical clearance (Cl) was estimated at 18 L/h with 45.3% inter-individual variability. | nih.gov |
Docetaxel is widely distributed to various organs and tissues following administration. nih.govcancercareontario.ca Preclinical studies in rats and mice show broad distribution into most tissues, including tumors, but with only low concentrations detected in the central nervous system. nih.gov The steady-state volume of distribution has been reported as 113 L. drugbank.combccancer.bc.ca
A study in a rat model directly compared tissue concentrations after intravenous (IV) and intraperitoneal (IP) administration. nih.gov Following IP delivery, docetaxel concentrations were significantly higher in tissues within the peritoneal cavity. nih.gov For instance, at a dose of 15 mg/kg, the area under the curve (AUC) in the peritoneal fluid was over 2,500 times higher with IP administration compared to IV administration. nih.gov This led to significantly higher drug concentrations in the abdominal wall and colon. nih.gov In contrast, plasma AUC was significantly lower with IP administration. nih.gov These findings demonstrate that the route of administration heavily influences local tissue accumulation. nih.gov Docetaxel has also been found to have long retention times in tumors in mouse models. nih.gov
| Administration Route (Rat Model) | Tissue | Key Finding | Reference |
|---|---|---|---|
| Intraperitoneal (IP) vs. Intravenous (IV) | Peritoneal Fluid | AUC was >2500-fold higher with IP administration compared to IV at the same dose. | nih.gov |
| Intraperitoneal (IP) | Abdominal Wall, Colon | Significantly higher drug concentrations compared to IV administration. | nih.gov |
| General (Mice, Rats) | Central Nervous System | Only low concentrations detected. | nih.gov |
| General (Mice) | Tumor Tissue | Long retention times observed. | nih.gov |
Docetaxel is extensively bound to plasma proteins. drugbank.comnih.gov In vitro studies show that approximately 94% to 97% of docetaxel is bound to proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG), albumin, and lipoproteins. drugbank.comnih.govsanofi.us The binding is concentration-independent at clinically relevant levels. nih.gov Given the high variability of AAG concentration in cancer patients, it is considered a primary determinant of the variability in docetaxel plasma binding. nih.govscielo.org.mx
The use of this compound has been instrumental in confirming these binding characteristics. A study designed to validate a stable isotope method for measuring drug release demonstrated that this compound behaves identically to non-labeled docetaxel with regard to plasma protein binding. nih.gov Over a clinically relevant concentration range, both Docetaxel and this compound showed protein-bound fractions between 92% and 96%, confirming that deuteration did not impact the drug's binding properties. nih.gov This finding validates the use of this compound as a reliable tracer for pharmacokinetic studies. nih.gov
| Compound | Concentration Range (Human Plasma) | Protein Bound Fraction | Key Finding | Reference |
|---|---|---|---|---|
| Docetaxel | 500-10,000 ng/mL | 92-96% | Deuteration does not impact protein binding characteristics. | nih.gov |
| This compound | 500 ng/mL (spiked) | 92-96% |
Analysis of Tissue Distribution and Accumulation
Identification and Characterization of Docetaxel Metabolites
Docetaxel undergoes extensive hepatic metabolism, which is the primary route of its elimination. drugbank.comresearchgate.net This metabolic conversion results in several oxidation products that are generally considered pharmacologically inactive. bccancer.bc.caresearchgate.net
The biotransformation of docetaxel is primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, specifically CYP3A4 and CYP3A5. drugbank.comnih.govresearchgate.net The main metabolic pathway involves the oxidation of the tert-butyl ester group on the C-13 side chain. drugbank.comnih.gov
This process leads to the formation of four main metabolites, designated M1, M2, M3, and M4. drugbank.com
The initial step is a hydroxylation of the synthetic isobutoxy side chain, which forms the M2 metabolite. drugbank.com
M2 is then oxidized to create an unstable aldehyde. drugbank.com
This aldehyde intermediate immediately cyclizes to form the stereoisomers M1 and M3. drugbank.com
Finally, M4 is formed through the oxidation of M1/M3. drugbank.com
The formation of these metabolites, particularly M4, serves as a significant marker for CYP3A activity. Fecal excretion is the main route of elimination for these metabolites, with about 75% of an administered dose being excreted in the feces. drugbank.comnih.govnih.gov
| Metabolite | Formation Pathway | Primary Enzyme | Reference |
|---|---|---|---|
| M2 | Hydroxylation of the isobutoxy side chain of Docetaxel. | CYP3A4/CYP3A5 | drugbank.com |
| M1 and M3 (Stereoisomers) | Oxidation of M2 to an unstable aldehyde, followed by cyclization. | CYP3A4/CYP3A5 | drugbank.com |
| M4 | Oxidation of M1/M3. Considered a terminal oxidation product. | CYP3A4/CYP3A5 | drugbank.com |
Epimerization at the C7 position of the baccatin (B15129273) core is a known transformation pathway for taxanes, including docetaxel. researchgate.net This process results in the formation of 7-epidocetaxel. researchgate.netdrug-dev.com This conversion can occur in vitro under both acidic and basic conditions. drug-dev.comnih.gov
Studies have confirmed that this epimerization also occurs in vivo. Research involving patients treated with docetaxel has led to the identification and quantification of 7-epidocetaxel in both plasma and urine samples. researchgate.net In one study of 12 cancer patients, 7-epidocetaxel was detected in the plasma of 8 patients at the end of the infusion, and in the urine of 7 patients. researchgate.net The formation of this epimer is significant as it has been found to be less cytotoxic than docetaxel, which could potentially reduce the efficacy of the treatment. drug-dev.com The interaction between 7-epidocetaxel and cytochrome P450 1B1 (hCYP1B1), an enzyme common in human tumor cells, has been investigated in relation to drug resistance. google.comgoogle.com The presence of 7-epidocetaxel is therefore an important factor in understanding the complete metabolic and degradation profile of docetaxel in biological systems. researchgate.net
Mapping of Metabolic Pathways and Enzymatic Transformations
Investigation of Drug-Drug Interactions Affecting Docetaxel Metabolism in in vitro Systems
In the realm of preclinical drug development and pharmacokinetic analysis, deuterated compounds such as this compound serve as critical analytical tools. This compound, a stable isotope-labeled analog of docetaxel, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods. biosynth.com Its use allows for the precise and accurate quantification of docetaxel in complex biological matrices, such as those found in in vitro metabolic studies. biosynth.com These studies are fundamental for understanding how docetaxel is processed and for predicting potential drug-drug interactions (DDIs).
In vitro investigations using systems like human liver microsomes and cultured hepatocytes have been instrumental in elucidating the metabolic pathways of docetaxel. nih.gov Research has consistently shown that docetaxel's metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme. nih.govdrugbank.comfda.govfda.gov CYP3A5 also contributes to its biotransformation. drugbank.com The metabolic process involves the oxidation of the tert-butyl ester group on the docetaxel molecule, leading to the formation of several inactive metabolites. nih.govdrugbank.comfda.gov
Given the central role of CYP3A4 in its clearance, docetaxel is susceptible to significant interactions with other drugs that inhibit, induce, or are also metabolized by this enzyme. fda.govsanofi.useuropa.eu In vitro drug interaction studies are therefore essential to identify compounds that could alter docetaxel's metabolism, potentially affecting its efficacy and safety profile.
Inhibitors of Docetaxel Metabolism
A variety of compounds have been identified as inhibitors of docetaxel metabolism in in vitro settings. These inhibitors decrease the rate at which docetaxel is broken down, which can lead to higher plasma concentrations. Studies using human liver microsomes and hepatocytes have demonstrated that classic CYP3A4 inhibitors significantly reduce the biotransformation of docetaxel. nih.gov These findings are critical for predicting clinical outcomes when docetaxel is co-administered with other medications. nih.gov
For instance, the potent CYP3A4 inhibitor ketoconazole (B1673606) has been extensively studied. europa.eunih.gov While clinical studies confirming the magnitude of the interaction are conducted in vivo, the basis for these studies originates from in vitro evidence showing potent inhibition of CYP3A4-mediated docetaxel metabolism. nih.govfda.gov Other substances, including certain antibiotics, calcium channel blockers, and even other chemotherapeutic agents, have also been shown to interfere with docetaxel's breakdown in laboratory models. nih.gov
Inducers of Docetaxel Metabolism
Conversely, compounds that induce or increase the activity of CYP3A4 can accelerate the metabolism of docetaxel, potentially leading to lower systemic exposure and reduced therapeutic effect. In vitro studies using human hepatocyte cultures have been valuable in identifying such inducers. nih.govdrugs.com In these systems, hepatocytes are exposed to a potential inducer, and the subsequent change in docetaxel metabolism is measured.
The findings from these in vitro DDI studies are crucial. They highlight the potential for significant interactions when docetaxel is used concurrently with other drugs, providing a scientific basis for recommendations to avoid certain combinations or to consider dose adjustments. sanofi.usfda.gov The use of this compound in the analytical methods underpinning this research ensures the quality and reliability of the data generated.
Docetaxel D5 in Preclinical Pharmacodynamics and Resistance Mechanisms
Utilization in in vitro Cellular Models for Mechanistic Studies
In vitro cellular models are foundational to cancer research, providing a controlled environment to dissect the molecular interactions of therapeutic agents. In the context of docetaxel (B913), these models are essential for elucidating its mechanism of action. The use of docetaxel-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enables the highly accurate and precise quantification of the unlabeled drug in these experimental systems. core.ac.ukresearchgate.net
The efficacy of docetaxel is contingent on its ability to enter cancer cells and accumulate at concentrations sufficient to engage its intracellular target, the microtubules. Studies on cellular uptake and fate are therefore crucial. These investigations often involve incubating cancer cell lines with docetaxel and measuring its concentration within the cells over time.
This compound is instrumental in these assays. When researchers extract the drug from the cell lysate for measurement, this compound is added as an internal standard. This allows for the correction of any variability or loss of the analyte during the extraction and analytical process, ensuring the final measurement is a true representation of the intracellular drug concentration. researchgate.net Research has shown that docetaxel can achieve a higher intracellular concentration and has a longer residence time compared to other taxanes like paclitaxel (B517696), which may contribute to its greater cytotoxicity. cancernetwork.com Studies also explore how different formulations, such as liposomes or nanocrystals, can enhance cellular uptake and cytotoxicity in various cancer cell lines, including brain and cervical cancer cells. sci-hub.senih.gov
| Cell Line | Model System | Key Finding | Reference |
|---|---|---|---|
| C6 Glioma | Brain Tumor Model | TPGS-coated liposomes enhanced cellular uptake and cytotoxicity, achieving an IC50 of 5.93 µg/ml compared to 37.04 µg/ml for the commercial formulation. | nih.gov |
| TC-1 | Cervical Cancer Model | PEGylated nanocrystals modified with TAT peptide (NC@PDA-PEG-TAT) showed greater cellular uptake and growth inhibition compared to standard PEGylated nanocrystals. | sci-hub.se |
| Various Murine and Human Cell Lines | General Cancer Models | Docetaxel achieves an intracellular concentration three times that of paclitaxel with one-third the rate of cellular efflux. | cancernetwork.com |
| MCF-7 | Breast Cancer Model | A mathematical model was developed to describe the intracellular pharmacokinetics of paclitaxel delivered by nanoparticles, a methodology applicable to docetaxel studies where this compound would serve as an internal standard for quantification. | researchgate.net |
Docetaxel's primary mechanism of action involves the disruption of normal microtubule function. europa.eu Microtubules are dynamic polymers essential for cell division (mitosis). Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. smpdb.capatsnap.com This action suppresses microtubule dynamics, leading to the formation of non-functional microtubule bundles, mitotic arrest, and ultimately, apoptotic cell death. patsnap.comresearchgate.net
The cellular consequences of this action are most evident in the cell cycle. Treatment with docetaxel causes cells to accumulate in the G2/M phase, as they are unable to properly form a mitotic spindle and segregate chromosomes. medchemexpress.com While techniques like fluorescence microscopy are used to visualize these effects on microtubules, quantitative studies that correlate the specific concentration of docetaxel with the degree of cell cycle arrest rely on precise measurements. This compound is the standard used in LC-MS/MS methods to establish these dose-response relationships accurately.
| Effect | Mechanism | Cellular Outcome | Reference |
|---|---|---|---|
| Microtubule Stabilization | Binds to β-tubulin subunit, promoting polymerization and inhibiting depolymerization. | Formation of stable, non-functional microtubule bundles; disruption of mitotic spindle function. | europa.eusmpdb.capatsnap.comresearchgate.net |
| Cell Cycle Arrest | Disruption of microtubule dynamics prevents progression from metaphase to anaphase. | Accumulation of cells in the G2/M phase of the cell cycle. | researchgate.netmedchemexpress.com |
| Induction of Apoptosis | Prolonged mitotic arrest triggers programmed cell death pathways. | Cancer cell death. | patsnap.commedchemexpress.com |
Assessment of Cellular Uptake and Intracellular Fate
Role in Investigating Mechanisms of Docetaxel Resistance in Cancer Cell Lines
A significant challenge in cancer therapy is the development of drug resistance. mdpi.com Cancer cells can become resistant to docetaxel through a variety of mechanisms, effectively evading its cytotoxic effects. Understanding these mechanisms is key to developing strategies to overcome resistance.
To identify the molecular basis of resistance, researchers develop docetaxel-resistant cancer cell lines by exposing parental (sensitive) cells to gradually increasing concentrations of the drug. nih.govnih.gov A primary mechanism of acquired resistance is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps. mdpi.commetu.edu.tr These pumps actively remove docetaxel from the cell, preventing it from reaching its microtubule target.
The role of this compound here is to facilitate the precise quantification of intracellular docetaxel. By comparing drug accumulation in sensitive versus resistant cell lines, researchers can confirm whether reduced intracellular concentration is a key factor in the resistance phenotype. Other identified resistance mechanisms include:
Alterations in Tubulin: Changes in the expression of different β-tubulin isotypes can reduce the binding affinity of docetaxel. metu.edu.trplos.org
Defects in Apoptosis: Overexpression of anti-apoptotic proteins like Bcl-2 can make cells less prone to undergo cell death following mitotic arrest. bvsalud.org
Activation of Survival Pathways: Constitutive activation of signaling pathways, such as the STAT3 pathway, can promote cell survival and has been linked to docetaxel resistance. plos.org
Alterations in Lipid Metabolism: Changes in sphingolipid and glycerophospholipid metabolism have been associated with docetaxel resistance in prostate cancer cells. researchgate.net
| Mediator | Function/Pathway | Cancer Model | Reference |
|---|---|---|---|
| ABCB1 (P-glycoprotein) | Drug efflux pump | Prostate Cancer (LNCaPR, C4-2BR), Breast Cancer (MCF-7) | mdpi.comnih.govmetu.edu.tr |
| β-tubulin Isotypes (Class II, III, V) | Microtubule structure | Breast Cancer (MCF-7) | metu.edu.tr |
| Bcl-2 | Anti-apoptotic protein | Triple-Negative Breast Cancer (CAL-51) | bvsalud.org |
| STAT3 | Signal transducer and transcription factor | Breast Cancer | plos.org |
| TGF-β Superfamily | Signaling pathway involved in cell growth and proliferation | Prostate Cancer (DU-145R, PC-3R) | nih.gov |
Once resistance mechanisms are identified, models are developed to test strategies to circumvent them. These models often involve the docetaxel-resistant cell lines described above. The goal is to find agents or methods that can re-sensitize the resistant cells to docetaxel. Again, this compound is a crucial component of the analytical methods used to validate the success of these strategies, for example, by confirming that a new combination therapy successfully increases intracellular docetaxel levels.
Several promising approaches are under investigation:
Combination Therapies: Combining docetaxel with drugs that inhibit resistance pathways. For instance, co-administering disulfiram (B1670777), which can inhibit both P-gp and cancer stem cells, with docetaxel in a pH-sensitive nanoparticle formulation has been shown to enhance cytotoxicity in resistant breast cancer cells. nih.gov Similarly, inhibiting cholesterol and lipid biosynthesis has been found to re-induce sensitivity to docetaxel in prostate cancer models. ascopost.com
Novel Drug Delivery Systems: Encapsulating docetaxel in nanoparticles can help it bypass efflux pumps and increase its accumulation in tumor cells. A pH-responsive nanoparticle was shown to effectively deliver docetaxel and disulfiram to the tumor microenvironment, overcoming resistance. nih.gov
Targeting the Tumor Microenvironment: Research has shown that cancer cells can interact with adipocytes (fat cells) in the bone marrow, which reduces sensitivity to docetaxel. aacrjournals.org Developing models that inhibit this interaction or the resulting signaling (e.g., via lipolysis inhibition) could restore chemosensitivity.
These preclinical models, which rely on precise quantitative data enabled by tools like this compound, are essential for identifying and validating new therapeutic strategies to improve outcomes for patients who have developed resistance to docetaxel. iiarjournals.orgnih.gov
Advanced Applications of Docetaxel D5 in Translational Research
Development and Evaluation of Novel Drug Delivery Systems
The development of effective drug delivery systems is crucial for optimizing the therapeutic potential of anticancer agents like docetaxel (B913). researchgate.netnih.gov The inherent challenges with docetaxel, such as its poor water solubility and systemic toxicity, have spurred extensive research into novel formulations. researchgate.netnih.govdovepress.com Nanotechnology, in particular, has emerged as a promising avenue, offering new drug delivery platforms to enhance solubility, minimize adverse effects, and improve tumor-specific targeting. researchgate.netnih.gov These advanced systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are designed to modulate the drug's pharmacokinetic profile and biodistribution. nih.govdovepress.com
Assessment of Drug Release Kinetics from Formulations in Preclinical Settings
A critical aspect of evaluating new drug delivery systems is understanding their drug release kinetics. In preclinical settings, in vitro release studies are fundamental to predicting in vivo performance. These studies often reveal a biphasic release pattern, characterized by an initial burst release followed by a more sustained release phase. researchgate.netmdpi.com This initial rapid release can help achieve a therapeutic concentration quickly, while the sustained phase maintains it over an extended period. mdpi.com
For instance, docetaxel formulated in cubosomes, a type of lipid-based nanoparticle, demonstrated a maximum drug release of 99.37%. rjpdft.com The release kinetics of this formulation were found to follow a zero-order diffusion model. rjpdft.com Similarly, docetaxel-loaded PLGA (poly(lactic-co-glycolic acid)) nanoparticles exhibited a sustained release, with approximately 40% of the drug released over 24 hours at a physiological pH of 7.4. ajpp.in Studies with other nanoparticle formulations have also shown controlled and sustained release profiles, highlighting their potential for improved therapeutic efficacy. farmaciajournal.com For example, giant amphiphile-based nanoparticles showed an initial fast release followed by a slow, sustained release that could be modulated by the chemical structure of the amphiphile. frontiersin.org
Table 1: In Vitro Drug Release of Docetaxel from Various Nanoparticle Formulations
| Formulation | Release Profile Highlights | Reference |
| Docetaxel Cubosomes | Maximum release of 99.37%; zero-order diffusion. | rjpdft.com |
| PLGA Nanoparticles | ~40% drug release in 24 hours at pH 7.4; biphasic pattern. | ajpp.in |
| Giant Amphiphile Nanoparticles | Initial burst release followed by sustained delivery over 30-60 hours. | frontiersin.org |
| Transfersomes | Controlled and sustained release profile observed. | farmaciajournal.com |
| Solid Lipid Nanoparticles (SLNs) | Co-delivery with dehydroepiandrosterone (B1670201) (DHA) increased plasma AUC compared to Docetaxel-SLNs alone. | nih.gov |
| Hybrid Nanocarriers | Controlled drug release of about 60% after 72 hours. | dovepress.com |
Stability and Integrity of Docetaxel in Nanoparticle Formulations
The stability of docetaxel within nanoparticle formulations is a key determinant of their clinical viability. Poor stability can lead to premature drug leakage and degradation, diminishing the therapeutic benefit. nih.govtandfonline.com Research has focused on developing formulations that maintain their structural integrity and retain the encapsulated drug for extended periods.
For example, docetaxel-loaded lipid-based nanosuspensions with particle sizes around 200 nm have demonstrated physical stability for over three months at both refrigerated (4°C ± 2°C) and room temperatures (25°C ± 2°C). nih.govtandfonline.com Similarly, colloidal dispersions of docetaxel-loaded nanospheres and nanocapsules assembled from β-cyclodextrin/calixarene giant amphiphiles remained stable for more than 30 days at room temperature. frontiersin.org In contrast, the commercial formulation of docetaxel, Taxotere®, must be used within 8 hours of preparation due to drug instability. frontiersin.org
The composition of the nanoparticle plays a significant role in its stability. Nanoparticles made from P(D,L)LA-b-PEG copolymers have shown high thermodynamic and kinetic stability in aqueous solutions. mdpi.comresearchgate.net Strategies to enhance stability include using weak alkaline solutions during preparation and incorporating biocompatible stabilizers like poly(vinyl alcohol) (PVA). mdpi.com PEGylated liposomes have also demonstrated better resistance to docetaxel degradation compared to Taxotere® when incubated in phosphate (B84403) buffer saline for 48 hours, suggesting improved in vivo stability. researchgate.net
Table 2: Stability of Docetaxel in Different Nanoparticle Formulations
| Formulation | Stability Findings | Reference |
| Lipid-based Nanosuspensions | Physically stable for over 3 months at 4°C and 25°C. | nih.govtandfonline.com |
| β-Cyclodextrin/Calixarene Nanoparticles | Stable for over 30 days at room temperature. | frontiersin.org |
| P(D,L)LA-b-PEG Nanoparticles | High thermodynamic and kinetic stability in aqueous medium. | mdpi.comresearchgate.net |
| PEGylated Liposomes | Better resistance to degradation over 48 hours compared to Taxotere®. | researchgate.net |
Contributions to Isotope-Resolved Metabolomics and Proteomics Research
Deuterium-labeled compounds, such as Docetaxel-d5, are invaluable tools in the fields of metabolomics and proteomics. medchemexpress.com Stable isotope-resolved metabolomics (SIRM) utilizes compounds labeled with stable isotopes to trace metabolic pathways and quantify metabolites in complex biological systems. mdpi.comnih.govnih.gov This approach provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics techniques. nih.gov
The use of deuterium-labeled internal standards, like this compound, is critical for accurate quantification in mass spectrometry-based analyses. musechem.comnih.gov These standards have a distinct mass signature that allows for precise measurement of the non-labeled drug in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. musechem.com The introduction of deuterium (B1214612) can sometimes lead to a "chromatographic deuterium effect" (CDE), where the labeled compound elutes at a slightly different time than its non-labeled counterpart. acs.orgacs.org While this can be a challenge, understanding the mechanisms of CDE can also be leveraged to improve the separation and purification of deuterated compounds. acs.orgacs.org
In proteomics, deuterium labeling can be used to study protein turnover and dynamics. While not a direct application of this compound itself, the principles of isotope labeling are fundamental to these studies. The ability of the immune system to differentiate between deuterium and hydrogen highlights the subtle yet significant effects of deuteration. assumption.edu
Future Directions in Deuterium-Labeled Compound Research
The field of deuterium-labeled compound research is continually evolving, with promising future directions. A key area of focus is the development of more cost-effective and efficient methods for synthesizing these compounds. While deuteration can be expensive and complex, new catalytic and photocatalytic methods are emerging that offer milder reaction conditions and greater selectivity. assumption.eduresearchgate.net
Future research will likely expand the application of deuterated compounds in drug development beyond their use as internal standards. The "kinetic isotope effect," where the stronger carbon-deuterium bond slows down metabolic processes, can be harnessed to improve the pharmacokinetic profiles of drugs. musechem.comresearchgate.net This can lead to increased drug stability, longer half-life, and potentially reduced toxicity. musechem.comjuniperpublishers.com
Furthermore, there is growing interest in using deuterium labeling to create new chemical entities with enhanced therapeutic properties. juniperpublishers.com As our understanding of the subtle effects of deuteration on drug metabolism and efficacy deepens, we can expect to see more deuterated drugs entering clinical development. assumption.edujuniperpublishers.com The continued collaboration between academia and industry will be crucial in driving these innovations forward and translating them into safer and more effective therapies. musechem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
